molecular formula C21H14ClN3O4S B2726803 3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 922098-04-2

3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2726803
CAS RN: 922098-04-2
M. Wt: 439.87
InChI Key: NLBCQZKALXFHOX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a benzofuran, an oxadiazole, a benzo[b]thiophene, and a carboxamide group . These structural features suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the benzo[b]thiophene could be synthesized using a method like the Fiesselmann thiophene synthesis .

Scientific Research Applications

Synthesis and Characterization

The scientific research on compounds structurally related to 3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide focuses on the synthesis and characterization of various heterocyclic compounds derived from similar scaffolds. These compounds are synthesized through multiple step reactions, utilizing different organic reagents to explore their pharmacological potentials. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the versatility of the core structure in generating new compounds with potential anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Pharmacological Properties

The pharmacological exploration of benzothiophene derivatives extends to the evaluation of their anti-inflammatory, antimicrobial, and anticancer activities. These studies involve the structural modification of the benzo[b]thiophene scaffold to enhance the biological activities of the derivatives. For example, the synthesis and biological evaluation of substituted benzo[b]thiophene derivatives have shown significant anti-inflammatory properties, which highlights the potential of these compounds in the development of new therapeutic agents (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer activities of benzothiophene derivatives are also a significant area of research, with studies aiming to identify compounds with potent efficacy against various microbial strains and cancer cell lines. The design and synthesis of benzofuran-oxadiazole hybrids and their evaluation for antimicrobial activity illustrate the potential of these compounds in addressing the need for new antimicrobial agents. Additionally, the anticancer evaluation of specific derivatives indicates their potential as therapeutic agents in cancer treatment (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).

properties

IUPAC Name

3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c1-2-27-13-8-5-6-11-10-14(28-17(11)13)20-24-25-21(29-20)23-19(26)18-16(22)12-7-3-4-9-15(12)30-18/h3-10H,2H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCQZKALXFHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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